![molecular formula C14H26O B14432546 1-[(2-Ethylhexyl)oxy]cyclohex-1-ene CAS No. 80336-16-9](/img/structure/B14432546.png)
1-[(2-Ethylhexyl)oxy]cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Ethylhexyl)oxy]cyclohex-1-ene is an organic compound characterized by its unique structure, which includes a cyclohexene ring bonded to an ethylhexyl group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2-Ethylhexyl)oxy]cyclohex-1-ene can be synthesized through the etherification of cyclohexene with 2-ethylhexanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ether bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Ethylhexyl)oxy]cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
1-[(2-Ethylhexyl)oxy]cyclohex-1-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to membrane permeability and lipid interactions.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(2-Ethylhexyl)oxy]cyclohex-1-ene involves its interaction with molecular targets through its ether linkage and cyclohexene ring. The compound can participate in electrophilic addition reactions, where the double bond in the cyclohexene ring reacts with electrophiles. This interaction can lead to the formation of various intermediates and products, depending on the reaction conditions.
Comparison with Similar Compounds
2-Cyclohexen-1-ol: Similar in structure but contains a hydroxyl group instead of an ether linkage.
2-(1-Cyclohexenyl)ethylamine: Contains an amine group instead of an ether linkage.
2-Cyclohexen-1-one: Contains a carbonyl group instead of an ether linkage.
Uniqueness: 1-[(2-Ethylhexyl)oxy]cyclohex-1-ene is unique due to its ether linkage, which imparts different chemical properties compared to similar compounds. This structural feature allows it to participate in a distinct set of chemical reactions and makes it suitable for specific applications in various fields.
Properties
CAS No. |
80336-16-9 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
1-(2-ethylhexoxy)cyclohexene |
InChI |
InChI=1S/C14H26O/c1-3-5-9-13(4-2)12-15-14-10-7-6-8-11-14/h10,13H,3-9,11-12H2,1-2H3 |
InChI Key |
ZHLDOASEHUQNEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


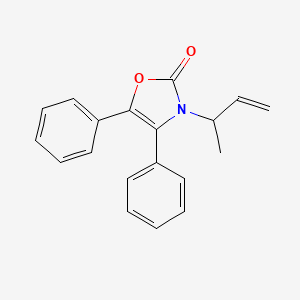

phosphane](/img/structure/B14432490.png)

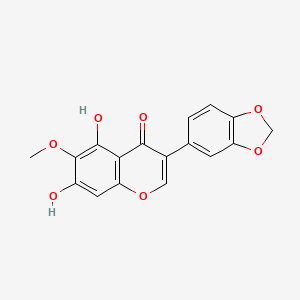
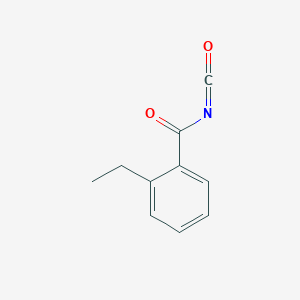
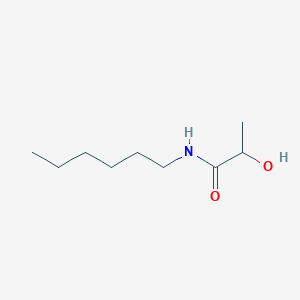
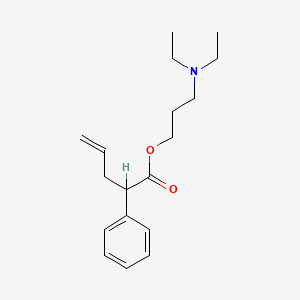

![(4R)-4-[2-(benzenesulfonyl)ethyl]-2,2,4-trimethyl-1,3-dioxolane](/img/structure/B14432521.png)
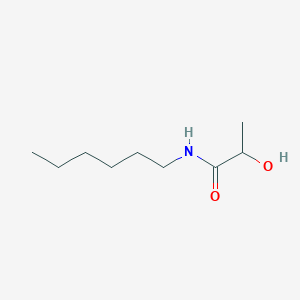

![[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid](/img/structure/B14432530.png)
![1-[(Diphenylmethylidene)amino]-3,3-dimethylazetidin-2-one](/img/structure/B14432531.png)
